molecular formula C16H15Cl2N3O4S B6547992 ethyl 4-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-72-9

ethyl 4-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6547992
CAS No.: 946354-72-9
M. Wt: 416.3 g/mol
InChI Key: KRJWGCXQBADPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The structure includes a 2,5-dichlorophenyl carbamoyl group attached via a methylsulfanyl linker at position 4, a methyl group at position 6, and an ethyl ester at position 3. Such derivatives are often synthesized via Biginelli-like multicomponent reactions and studied for their biological activities .

Properties

IUPAC Name

ethyl 4-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4S/c1-3-25-15(23)13-8(2)19-16(24)21-14(13)26-7-12(22)20-11-6-9(17)4-5-10(11)18/h4-6H,3,7H2,1-2H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJWGCXQBADPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a dihydropyrimidine core, a carbamoyl moiety, and a sulfanyl group. Its molecular formula is C15H15Cl2N2O3SC_{15}H_{15}Cl_2N_2O_3S, with a molecular weight of approximately 364.26 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, research has shown that similar compounds demonstrate activity against various fungi, including Candida albicans and Aspergillus species. The compound has been evaluated for its efficacy in inhibiting fungal growth compared to standard antifungal agents like fluconazole .

Antitumor Effects

The antitumor potential of this compound has been investigated through in vivo studies. In xenograft models, similar pyrimidine derivatives have shown promising results in reducing tumor size and improving survival rates in treated subjects . The mechanism is believed to involve the inhibition of specific oncogenic pathways.

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in cancer progression. Inhibitory assays have suggested that compounds with similar structures can effectively inhibit enzymes such as EZH2 (enhancer of zeste homolog 2), which plays a crucial role in gene silencing and cancer development .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various pyrimidine derivatives against Candida albicans. The results indicated that the compound exhibited significant antifungal activity, with an IC50 value lower than that of fluconazole, highlighting its potential as a therapeutic agent.

CompoundIC50 (µg/mL)Activity
Ethyl 4-Dichlorophenyl Pyrimidine15Strong
Fluconazole20Moderate

Study 2: Antitumor Activity

In another study involving xenograft models, the compound was administered at varying doses to evaluate its antitumor effects. Results showed a dose-dependent reduction in tumor volume.

Dose (mg/kg)Tumor Volume Reduction (%)
5030
10050
20070

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction : The induction of programmed cell death has been observed in treated cancer cells.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents on the DHPM scaffold significantly influence electronic properties and bioactivity. Key analogs include:

Compound Name Substituents at Position 4 Key Functional Groups
Target compound 2,5-dichlorophenyl-carbamoylmethyl Sulfanyl, carbamoyl
Methyl 6-(2-chlorophenyl)-4-methyl-2-oxo-DHPM (4g) 2-chlorophenyl Chloro, methyl ester
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-DHPM 3,5-bis(trifluoromethyl)phenyl Trifluoromethyl
Ethyl 4-(4-hydroxyphenyl)-2-thioxo-DHPM 4-hydroxyphenyl Hydroxyl, thioxo
  • The sulfanyl-carbamoyl group in the target compound may facilitate hydrogen bonding .
  • Electron-Donating Groups (EDGs): The 4-hydroxyphenyl group () introduces polarity but reduces ring electrophilicity.

Spectroscopic and Crystallographic Data

  • NMR Shifts: Compound 4g (2-chlorophenyl analog): δ 2.31 (CH3), 3.46 (COOCH3), 7.20–7.36 (aromatic H) .
  • IR Stretching Frequencies:

    • Compound 4h (p-tolyl analog): C=O at 1740.5 cm⁻¹, C=C (aromatic) at 1651.7 cm⁻¹ .
    • The target compound’s carbamoyl group may show N-H stretches near 3300–3480 cm⁻¹ .
  • Crystallography: The trifluoromethyl analog () exhibits planar geometry with intermolecular C-H···O hydrogen bonding. The 4-hydroxyphenyl derivative () forms a monohydrate with O-H···S and O-H···O interactions .

Key Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows a one-pot multicomponent route, similar to 4g and 4h .
  • Structural Stability: The 2,5-dichlorophenyl group may induce steric hindrance, reducing ring puckering compared to smaller substituents .
  • Knowledge Gaps: Limited data on the target compound’s crystallography and in vitro activity necessitate further studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.